Benzoyl chloride, 2-(2-propynyloxy)-
CAS No.: 65211-53-2
Cat. No.: VC19394809
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65211-53-2 |
|---|---|
| Molecular Formula | C10H7ClO2 |
| Molecular Weight | 194.61 g/mol |
| IUPAC Name | 2-prop-2-ynoxybenzoyl chloride |
| Standard InChI | InChI=1S/C10H7ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2 |
| Standard InChI Key | FKOANRVECGXNQN-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOC1=CC=CC=C1C(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Benzoyl chloride, 2-(2-propynyloxy)-, belongs to the class of acyl chlorides, where the hydroxyl group of a carboxylic acid is replaced by a chlorine atom. Its molecular formula is C₁₀H₇ClO₂, with a molecular weight of 194.61 g/mol. The compound’s structure consists of:
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A benzene ring substituted with a carbonyl chloride (-COCl) group at position 1.
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A propynyloxy (-OCH₂C≡CH) substituent at position 2.
The propynyloxy group introduces steric and electronic effects:
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Steric effects: The linear alkyne moiety (C≡CH) creates spatial hindrance, influencing reaction kinetics and regioselectivity.
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Electronic effects: The electron-withdrawing nature of the carbonyl chloride enhances the electrophilicity of the carbonyl carbon, while the ether oxygen donates electron density to the aromatic ring .
Synthesis Methods
Route 1: Chlorination of 2-(2-Propynyloxy)benzoic Acid
The most direct synthesis involves converting 2-(2-propynyloxy)benzoic acid to its corresponding acyl chloride using chlorinating agents:
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Reaction with Thionyl Chloride (SOCl₂):
Conditions: Anhydrous environment, reflux at 70–80°C for 4–6 hours .
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Alternative Chlorinating Agents: Phosphorus pentachloride (PCl₅) or oxalyl chloride [(COCl)₂] may be used under similar conditions.
Route 2: Etherification of Salicylic Acid Derivatives
An alternative approach introduces the propynyloxy group before chlorination:
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Ether Formation:
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Chlorination: The intermediate is then treated with SOCl₂ to yield the final product .
Physicochemical Properties
The compound’s instability in aqueous environments necessitates anhydrous storage and handling. Its reactivity profile aligns with typical acyl chlorides but is moderated by the electron-donating propynyloxy group .
Reactivity and Mechanistic Insights
Nucleophilic Acyl Substitution
The carbonyl carbon undergoes nucleophilic attack, enabling:
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Esterification: Reaction with alcohols (R-OH) yields 2-(2-propynyloxy)benzoate esters.
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Amidation: Primary/secondary amines form corresponding amides, useful in drug synthesis.
Alkyne-Specific Reactions
The propynyloxy group participates in:
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Huisgen Cycloaddition: Copper-catalyzed reaction with azides forms 1,2,3-triazoles, pivotal in click chemistry.
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Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides extends π-conjugation for materials science.
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
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Antimicrobial Agents: The acyl chloride moiety facilitates synthesis of esters and amides with biofilm inhibition properties .
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Anticancer Prodrugs: Alkyne groups enable conjugation with targeting biomolecules via click chemistry.
Agrochemicals
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Herbicide Synthesis: Serves as a precursor to phenoxyalkyne herbicides, enhancing lipid solubility for foliar absorption .
Polymer Chemistry
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Monomer for Polyesters: Reacts with diols to form high-performance polymers with alkyne side chains for post-polymerization modification.
Acute exposure symptoms include respiratory irritation and dermal burns. Chronic exposure risks include reduced olfactory function and potential carcinogenicity .
Environmental Impact and Degradation
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Hydrolysis: Predominant degradation pathway in aqueous environments, yielding 2-(2-propynyloxy)benzoic acid and HCl .
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Photodegradation: UV exposure cleaves the alkyne bond, generating CO₂ and chlorinated byproducts .
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Ecotoxicity: LC₅₀ for aquatic organisms (e.g., Daphnia magna) is <10 mg/L, necessitating containment .
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